![molecular formula C30H46N4O2 B14297834 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 122188-09-4](/img/structure/B14297834.png)
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by its unique structure, which includes two nonyl groups and a benzo[g]pteridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with barbituric acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pteridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives .
科学的研究の応用
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role as a cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: 2-amino-4(3H)-pteridinone.
Lumazine: 2,4(1H,3H)-pteridinedione.
Uniqueness
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nonyl groups and benzo[g]pteridine core differentiate it from other pteridine derivatives, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
122188-09-4 |
|---|---|
分子式 |
C30H46N4O2 |
分子量 |
494.7 g/mol |
IUPAC名 |
7,8-dimethyl-3,10-di(nonyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C30H46N4O2/c1-5-7-9-11-13-15-17-19-33-26-22-24(4)23(3)21-25(26)31-27-28(33)32-30(36)34(29(27)35)20-18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3 |
InChIキー |
MMQCKUZHIKZPHJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)



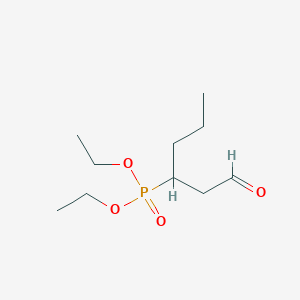
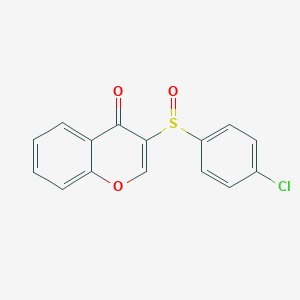
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
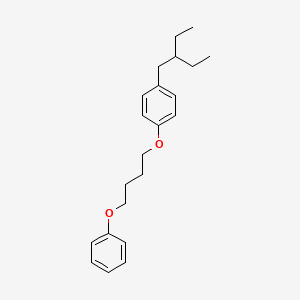
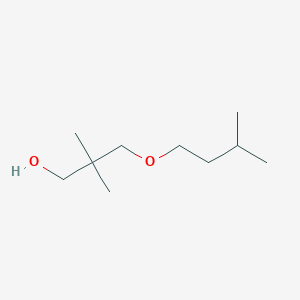
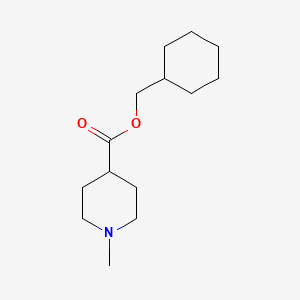
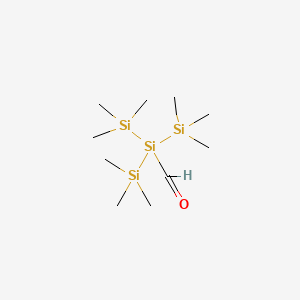
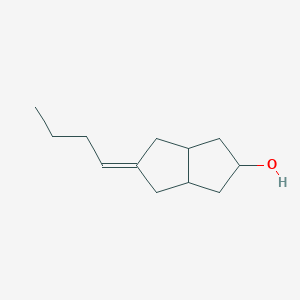
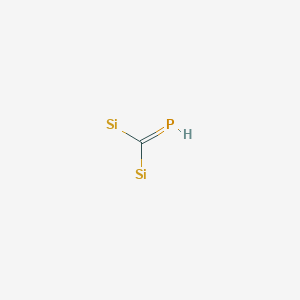
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
